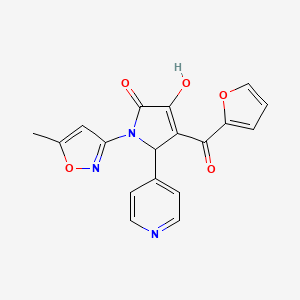![molecular formula C16H12N4O3S2 B11147077 5-[(4-methoxyphenyl)amino]-2-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11147077.png)
5-[(4-methoxyphenyl)amino]-2-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-METHOXYPHENYL)AMINO]-2-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-METHOXYPHENYL)AMINO]-2-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Common reagents used in these reactions include amines, thiazolidines, and oxazoles, along with catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and implementing continuous flow processes to enhance efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces production costs.
Chemical Reactions Analysis
Types of Reactions
5-[(4-METHOXYPHENYL)AMINO]-2-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions vary depending on the desired transformation, with temperature, pressure, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
5-[(4-METHOXYPHENYL)AMINO]-2-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(4-METHOXYPHENYL)AMINO]-2-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The compound’s structure allows it to bind to these targets with high affinity, influencing their activity and resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **5-[(4-METHOXYPHENYL)AMINO]-2-{[(5E)-3-METHYL-4-OXO-2-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE
- **5-[(4-METHOXYPHENYL)AMINO]-2-{[(5E)-3-METHYL-4-OXO-2-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE
Uniqueness
The uniqueness of 5-[(4-METHOXYPHENYL)AMINO]-2-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, as it can interact with different molecular targets and undergo diverse chemical transformations.
Properties
Molecular Formula |
C16H12N4O3S2 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
(2E)-2-[(4-hydroxy-3-methyl-2-sulfanylidene-1,3-thiazol-5-yl)methylidene]-5-(4-methoxyphenyl)imino-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C16H12N4O3S2/c1-20-15(21)12(25-16(20)24)7-13-19-11(8-17)14(23-13)18-9-3-5-10(22-2)6-4-9/h3-7,21H,1-2H3/b13-7+,18-14? |
InChI Key |
QOFRPYHDPMRFEY-KGEAEFOMSA-N |
Isomeric SMILES |
CN1C(=C(SC1=S)/C=C/2\N=C(C(=NC3=CC=C(C=C3)OC)O2)C#N)O |
Canonical SMILES |
CN1C(=C(SC1=S)C=C2N=C(C(=NC3=CC=C(C=C3)OC)O2)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-L-tryptophanate](/img/structure/B11147004.png)
![3-(4-{3-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2-yl)pyridine](/img/structure/B11147005.png)
![(5Z)-5-(4-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11147014.png)
![N-{2-[(E)-2-(2-chloro-6-fluorophenyl)-1-cyanoethenyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}thiophene-2-carboxamide](/img/structure/B11147017.png)
![2-[4-(4-bromophenyl)-1H-pyrazol-3-yl]-5-ethoxyphenol](/img/structure/B11147022.png)

![N-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-beta-alanine](/img/structure/B11147032.png)
![ethyl 3-{7-[2-(dimethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11147034.png)
![N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-1H-indole-2-carboxamide](/img/structure/B11147041.png)
![(4Z)-4-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11147045.png)
![4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B11147058.png)
![N-[2-(1H-indol-3-yl)ethyl]-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B11147065.png)

![3-isopropyl-5-{(Z)-1-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11147075.png)
